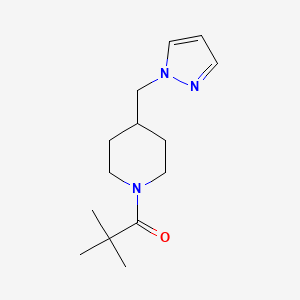

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-14(2,3)13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAQUZNWPMTOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple stepsThe final step involves the addition of the dimethylpropanone group under controlled conditions to ensure high yield and purity .

Industrial production methods often employ optimized reaction conditions, including the use of catalysts and solvents to enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. The compound has been shown to interact with multiple molecular targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development.

Case Study:

A study published in the European Journal of Medicinal Chemistry examined a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the piperidine ring significantly enhanced the anticancer activity of the compounds, suggesting a structure-activity relationship that could be exploited in future drug design efforts .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Research has highlighted the role of pyrazole derivatives as modulators of neurotransmitter systems, particularly in conditions such as anxiety and depression.

Case Study:

In a pharmacological study, a related compound was evaluated for its anxiolytic effects using animal models. The findings demonstrated that the compound significantly reduced anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. The compound's ability to disrupt bacterial cell membranes presents a promising avenue for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one | Staphylococcus aureus | 12 µg/mL |

| 1-(4-(methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one | Escherichia coli | 15 µg/mL |

This table illustrates the comparative effectiveness of the compound against common bacterial strains, highlighting its potential as an antimicrobial agent.

Synthesis of Functional Materials

The unique chemical structure of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one allows it to be utilized in synthesizing functional materials with applications in electronics and photonics.

Case Study:

Research has shown that incorporating pyrazole-based compounds into polymer matrices can enhance their electrical conductivity and thermal stability. These properties are crucial for developing advanced materials used in electronic devices .

Wirkmechanismus

The mechanism of action of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling a comparative analysis:

Table 1: Structural Comparison of Key Compounds

| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one (Target) | Piperidine | Pyrazole-methyl, 2,2-dimethylpropan-1-one | C₁₄H₂₁N₃O | 247.34 |

| 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (Compound 1) | Ethyl ketone | 4-Chlorophenyl, 4-methylpyrazole | C₁₂H₁₀ClN₂O | 248.68 |

| Dimethyl (1S,2'R,3R,3aS,4'R,5R,5'R,6aR)-2',3,4'-tris(4-chlorophenyl)-... (105y) | Spiro[cyclopenta[c]pyrrole] | Multiple 4-chlorophenyl, ester groups | C₃₇H₂₉Cl₃N₂O₅ | 708.00 |

Key Differences and Implications

In contrast, Compound 1’s rigid ethyl ketone backbone and aromatic 4-chlorophenyl group favor lipophilicity and planar interactions . Compound 105y’s spirocyclic framework introduces steric complexity, likely limiting metabolic degradation but complicating synthesis .

Substituent Effects The pyrazole-methyl group in the target compound may facilitate hydrogen bonding, whereas Compound 1’s 4-methylpyrazole could enhance hydrophobic interactions.

Physicochemical Properties

- Molecular Weight : The target compound (247.34 g/mol) and Compound 1 (248.68 g/mol) fall within a similar range, suggesting comparable bioavailability. Compound 105y ’s high molecular weight (708.00 g/mol) may limit membrane permeability.

- Polarity : The piperidine and pyrazole groups in the target compound could increase water solubility relative to Compound 1 ’s chlorophenyl group.

Synthetic Accessibility

- The target compound’s synthesis likely involves alkylation of piperidine with a pyrazole-methyl intermediate, while Compound 1 may be synthesized via Friedel-Crafts acylation or nucleophilic substitution. Compound 105y ’s spiro architecture demands multi-step stereoselective reactions, increasing synthetic complexity .

Biologische Aktivität

The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a piperidine ring, a pyrazole moiety, and a ketone functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with a pyrazole and piperidine framework often exhibit significant pharmacological effects, including anxiolytic, anti-inflammatory, and neuroprotective activities. The biological activity of the target compound has been investigated in various studies:

- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. For instance, studies on related pyrazole derivatives have shown alterations in behavior indicative of reduced anxiety levels in animal models .

- Neurotransmitter Modulation : The compound may act as a positive allosteric modulator (PAM) at certain receptors. Analogues have been shown to enhance the binding affinity of acetylcholine at muscarinic receptors, suggesting potential applications in treating cognitive disorders .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Study on Pyrazole Derivatives : A study focused on pyrazol-4-yl-pyridine derivatives demonstrated their ability to modulate neurotransmitter systems effectively. These compounds showed significant leftward shifts in acetylcholine concentration-response curves, indicating enhanced receptor activation .

- Anxiolytic Activity Evaluation : In pharmacological evaluations, related compounds exhibited decreased latency and increased sleep duration in sodium pentobarbital-induced sleep tests, supporting their anxiolytic potential .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Critical Reaction Conditions :

- Temperature : Controlled heating (e.g., reflux in ethanol or DMF) minimizes side reactions .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while toluene improves steric control .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Which analytical techniques are critical for confirming the structure and purity of this compound during synthesis?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and piperidine rings .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₆H₂₄N₄O, MW 296.39) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-pyrazole scaffold .

- HPLC : Monitors purity (>99% for biological assays) .

How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of piperidine-pyrazole derivatives?

Advanced Research Question

Methodology :

- Core Modifications : Vary substituents on the pyrazole (e.g., methyl vs. chloro groups) to assess enzyme inhibition potency .

- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with target kinases) .

- Bioisosteric Replacement : Replace the dimethylpropanone group with sulfonamides or carbamates to enhance solubility .

Data Analysis : Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters .

What methodologies are recommended for resolving contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity and cellular viability assays .

- Structural Elucidation : Resolve discrepancies by analyzing crystallographic data to confirm binding modes .

How should researchers design in vivo pharmacokinetic studies to assess the compound's bioavailability and metabolic stability?

Advanced Research Question

Experimental Design :

- Dosing Routes : Compare oral vs. intravenous administration in rodent models to calculate absolute bioavailability .

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma and liver microsomes .

- Tissue Distribution : Radiolabel the compound (¹⁴C) to quantify accumulation in target organs .

Q. Key Parameters :

- Half-life (t₁/₂), Cₘₐₓ, and AUC (area under the curve) .

What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes?

Advanced Research Question

Methods :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to assess stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrazole modifications to prioritize synthetic targets .

- QSAR Modeling : Use Random Forest or SVM algorithms to predict IC₅₀ based on descriptors (logP, polar surface area) .

Validation : Cross-check predictions with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.